4-Methoxy-2-methylbenzoxazole
Overview
Description
Mechanism of Action
Target of Action
4-Methoxy-2-methylbenzoxazole, a derivative of benzoxazole, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .
Mode of Action
For instance, some benzoxazole derivatives have been found to inhibit tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction can lead to changes in cell structure and function, potentially contributing to the compound’s pharmacological effects .
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways . For instance, some benzoxazole derivatives have shown antimicrobial, antifungal, and anticancer activities , indicating that they may interfere with the biochemical pathways associated with these conditions.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect
Result of Action
Some benzoxazole derivatives have shown promising bioactivities, such as antimicrobial and anticancer activities . These activities suggest that this compound may have similar effects, potentially leading to changes at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and light exposure can all affect the compound’s action . Understanding these environmental influences is crucial for optimizing the use of this compound and other similar compounds.
Preparation Methods
The synthesis of 4-Methoxy-2-methylbenzoxazole typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
4-Methoxy-2-methylbenzoxazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research has shown its potential anticancer properties, particularly against human colorectal carcinoma cell lines.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
4-Methoxy-2-methylbenzoxazole can be compared with other benzoxazole derivatives, such as:
2-Methylbenzoxazole: Lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxybenzoxazole: Similar structure but without the methyl group, leading to variations in reactivity and activity.
2-Methyl-4-nitrobenzoxazole: The presence of a nitro group significantly alters its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-methoxy-2-methyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-10-9-7(11-2)4-3-5-8(9)12-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSILNBMCGMRHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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